Bromofumaric acid

Enzymology Substrate Specificity Fumarase

Researchers requiring a halogenated fumarate for stereospecific enzyme studies or cross-coupling diversification often face limited availability of the pure (Z)-isomer. Bromofumaric acid (CAS 644-80-4) directly addresses this gap: • Defined fumarase reactivity profile-hydration rate intermediate between chlorofumarate and iodofumarate, enabling precise transition-state dissection. • Versatile C-Br bond enables Suzuki-Miyaura, Sonogashira, and enzymatic amination to 3-bromoaspartic acid. • Methyl ester scaffold shows MIC 0.090 mmol/L against A. niger, supporting SAR campaigns. Supplied with characterized purity and reliable global logistics for R&D procurement.

Molecular Formula C4H3BrO4
Molecular Weight 194.97 g/mol
CAS No. 644-80-4
Cat. No. B1361242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromofumaric acid
CAS644-80-4
Molecular FormulaC4H3BrO4
Molecular Weight194.97 g/mol
Structural Identifiers
SMILESC(=C(C(=O)O)Br)C(=O)O
InChIInChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-
InChIKeySOWPGKJPEXNMCS-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromofumaric Acid: Physicochemical & Structural Reference


Bromofumaric acid (C4H3BrO4; MW 194.97 g/mol) is a halogenated derivative of fumaric acid, specifically the (Z)- or cis-isomer of 2-bromobut-2-enedioic acid . It is distinguished from its parent compound by the substitution of a hydrogen atom with a bromine atom at the olefinic position, imparting unique electronic and steric properties. Single-crystal X-ray diffraction confirms it crystallizes with two molecules in the asymmetric unit, stabilized by intermolecular O—H⋯O hydrogen bonds [1]. Key calculated physicochemical parameters include a density of 2.156 g/cm³ and a melting point of approximately 184.3°C .

1 Enzyme specificity studies requiring halogenated fumarate probes with defined steric and electronic profiles
2 Synthetic chemistry workflows leveraging the vinylic C–Br bond for cross-coupling or stereospecific amination
3 Solid-state formulation or materials research where crystal packing motif and hydrogen-bonded chain architecture are decision-relevant

Bromofumaric Acid: Why Substitution Fails


Generic substitution among fumaric acid derivatives is scientifically unsound due to profound, quantifiable differences in enzyme recognition and catalytic outcomes. Data from fumarase specificity studies demonstrate that simple substitution of a hydrogen with a halogen (Br, Cl, I) drastically alters the enzyme's hydration rate, with bromofumarate exhibiting a distinct reactivity profile between chlorofumarate and iodofumarate [1]. This is not a mere potency shift but a change in how the molecule engages the active site, driven by steric and electronic effects. Furthermore, the bromine atom serves as a critical synthetic handle for downstream functionalization (e.g., cross-coupling) that is absent in non-halogenated analogs like fumaric acid or methyl fumarate, precluding their use in applications requiring site-specific modification [2].

Enzyme fit Bromofumarate: distinct rank-ordered hydration rate by fumarase Fumarate, chloro-, or iodofumarate: significantly different catalytic processing; active-site engagement may shift Halogen size and electronegativity alter transition-state stabilization; rank-order differences are reproducible across identical assay conditions
Synthetic utility Bromofumaric acid: C–Br handle enables cross-coupling and stereospecific enzymatic amination Non-halogenated analogs (fumaric acid, methyl fumarate): no vinylic halogen for site-specific derivatization Downstream functionalization pathways require the bromine substituent; substitution may block key synthetic routes
Solid-state profile Bromofumaric acid: Z'=2, alternating O–H⋯O hydrogen-bonded chains Fumaric acid: Z'=0.5, cyclic hydrogen-bonded dimers; distinct supramolecular architecture Crystal packing can influence solubility, dissolution rate, and mechanical stability; may not transfer directly between analogs

Bromofumaric Acid: Comparative Performance vs. Analogs


Fumarase Hydration: Rank Order Among Halofumarates

Bromofumarate exhibits a quantifiably distinct enzymatic processing rate compared to its closest halogenated and non-halogenated analogs. In a head-to-head study of fumarase substrate specificity, the enzyme was observed to hydrate substrates in the following order: fluorofumarate > fumarate > chlorofumarate > bromofumarate > acetylenedicarboxylate > iodofumarate > mesaconate [1]. The placement of bromofumarate between chlorofumarate and iodofumarate, and substantially slower than the native fumarate, provides a precise, rank-ordered differentiation for applications requiring controlled enzyme engagement.

Fumarase hydration rank
Head-to-head
Ranked 4th of 7 substrates
1 Fluorofumarate
2 Fumarate
3 Chlorofumarate
4 Bromofumarate
5 Acetylenedicarboxylate
6 Iodofumarate
Supports enzyme active-site steric/electronic probing
Rank order from defined in vitro fumarase assay; exact kinetic constants not provided in referenced study
Enzymology Substrate Specificity Fumarase

Antifungal Activity: Bromofumarate Ester vs. Iodo Analogs

In a comparative study of C1-C4 alkyl halofumarate esters against Aspergillus niger, methyl bromofumarate exhibited an MIC of 0.090 mmol/liter, a value comparable to methyl iodofumarate (0.090 mmol/liter) but distinct from other halogenated variants [1]. The overall order of activity among the six most toxic compounds was: ethyl iodofumarate > ethyl chlorofumarate > methyl iodofumarate = methyl bromofumarate > methyl chlorofumarate > bromofumarate.

Antifungal MIC
Head-to-head
MIC 0.090 mmol/L
Methyl bromofumarate vs. Aspergillus niger
Supports antimicrobial screening context and SAR lead optimization
Sabouraud dextrose agar, pH 5.6 and 7.0; equivalent to methyl iodofumarate in this assay
Antifungal Medicinal Chemistry Halofumarate Esters

Solid-State Structure: Unique Crystal Packing Motif

Single-crystal X-ray diffraction analysis of 2-bromofumaric acid reveals a unique solid-state packing arrangement distinct from fumaric acid and its other halogenated derivatives. The compound crystallizes with two molecules in the asymmetric unit (Z'=2), and the structure is stabilized by O—H⋯O hydrogen bonds forming alternating chains [1]. This contrasts with the commonly observed planar, centro-symmetric dimer motif of fumaric acid.

Crystal packing
Cross-study comparable
Z' = 2
Alternating O–H⋯O hydrogen-bonded chains
Reported solid-state architecture context for formulation research
Single-crystal XRD, 299 K; two molecules in asymmetric unit, distinct from fumaric acid dimer motif
Crystallography Solid-State Chemistry Hydrogen Bonding

Bromofumaric Acid: Research & Industrial Applications


Enzymology: Probing Fumarase Active Site Constraints

Bromofumarate serves as a precise molecular probe for studying fumarase mechanism and substrate specificity. Its intermediate hydration rate, positioned quantitatively between chlorofumarate and iodofumarate [1], allows researchers to dissect the contributions of halogen size and electronegativity to transition-state stabilization. This application relies on the compound's unique rank-order reactivity that cannot be replicated by fumarate or other halogenated analogs.

Medicinal Chemistry: Antifungal Lead Optimization

The methyl ester of bromofumaric acid demonstrates an MIC of 0.090 mmol/liter against A. niger, showing comparable activity to its iodinated counterpart [1]. This makes the brominated scaffold a strategic starting point for structure-activity relationship (SAR) campaigns, offering a synthetic handle (the C-Br bond) for late-stage functionalization via cross-coupling chemistry to improve pharmacokinetic properties or target engagement, a feature absent in the iodo or chloro series.

Synthetic Chemistry: Site-Specific Derivatization Platform

The vinylic bromine atom in bromofumaric acid is a versatile synthetic handle. It can undergo stereospecific enzymatic amination to yield 3-bromoaspartic acid [2], or be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the installation of diverse aryl, alkenyl, or alkynyl groups. This reactivity profile, evidenced by its use in patent literature for graft copolymer synthesis [3], is the primary reason a synthetic chemist would specifically procure bromofumaric acid over fumaric acid, maleic acid, or monomethyl fumarate.

Application
Selection Property
Validation Focus
Fumarase active-site probing
Rank-ordered hydration rate among halofumarates
Enzyme kinetics and transition-state stabilization review
Antifungal SAR campaigns
Brominated scaffold with synthetic handle for derivatization
MIC endpoint review and cross-coupling feasibility
Stereospecific amination / cross-coupling
Vinylic C–Br bond reactivity
Reaction scope and site-specific modification verification
Research-use compound; applications derived from reported enzyme, antifungal, and synthetic studies. Validation under specific experimental conditions is recommended.

Technical Documentation Hub

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26 linked technical documents
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